molecular formula C9H6F3NO3S B12576623 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile CAS No. 195064-97-2

3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile

Cat. No.: B12576623
CAS No.: 195064-97-2
M. Wt: 265.21 g/mol
InChI Key: MGMVEMOUUWQETE-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile is an organic compound that features a furan ring substituted with a methyl group, a trifluoromethanesulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:

    Starting Material: 5-Methylfuran

    Step 1: Introduction of the trifluoromethanesulfonyl group via sulfonylation.

    Step 2: Formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction with an appropriate aldehyde and nitrile source.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with a palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Furanones, carboxylic acids

    Reduction: Amines

    Substitution: Sulfonamide derivatives, sulfonate esters

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Pharmaceuticals: Potential precursor for drug development, especially in the synthesis of heterocyclic compounds with biological activity.

Industry

    Materials Science: Used in the development of new materials with unique properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action for 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethanesulfonyl group and the electron-donating methyl group on the furan ring. These substituents can affect the compound’s interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile: Lacks the methyl group on the furan ring.

    3-(5-Methylfuran-2-yl)-2-(methanesulfonyl)prop-2-enenitrile: Has a methanesulfonyl group instead of a trifluoromethanesulfonyl group.

Uniqueness

The presence of the trifluoromethanesulfonyl group in 3-(5-Methylfuran-2-yl)-2-(trifluoromethanesulfonyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The methyl group on the furan ring also influences its steric and electronic characteristics, potentially leading to different reactivity and applications.

Properties

CAS No.

195064-97-2

Molecular Formula

C9H6F3NO3S

Molecular Weight

265.21 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-2-(trifluoromethylsulfonyl)prop-2-enenitrile

InChI

InChI=1S/C9H6F3NO3S/c1-6-2-3-7(16-6)4-8(5-13)17(14,15)9(10,11)12/h2-4H,1H3

InChI Key

MGMVEMOUUWQETE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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